6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating a mixture of pyrimidine derivatives with carboxylic anhydrides or acid chlorides under reflux conditions. For example, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Oxidation of the methylsulfanyl group to sulfoxide or sulfone derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Substitution reactions involving halogenation or alkylation at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidinones, which exhibit different biological activities and properties .
Scientific Research Applications
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Medicine: Potential therapeutic agent for treating various diseases due to its ability to inhibit protein kinases and other molecular targets
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities but with different substitution patterns.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with distinct biological properties
Uniqueness
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridopyrimidine derivatives .
Properties
IUPAC Name |
6-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,8H2,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUPPJKZAFGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356360 | |
Record name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56783-85-8 | |
Record name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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